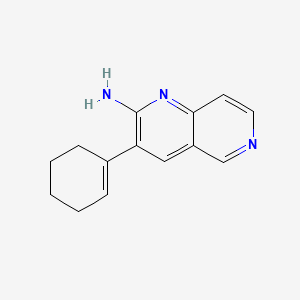
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine is a compound that features a cyclohexene ring fused to a naphthyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Diels-Alder reaction, which is used to form cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine include:
Cyclohexenone: A versatile intermediate used in organic synthesis.
4-(3-Cyclohexen-1-yl)pyridine: Known for its use in coordination chemistry.
1-(1-Cyclohexen-1-yl)piperidine: Studied for its potential biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural combination of a cyclohexene ring and a naphthyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
37485-86-2 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
3-(cyclohexen-1-yl)-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C14H15N3/c15-14-12(10-4-2-1-3-5-10)8-11-9-16-7-6-13(11)17-14/h4,6-9H,1-3,5H2,(H2,15,17) |
InChI-Schlüssel |
NDGGEEVBTFWDQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=C(N=C3C=CN=CC3=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


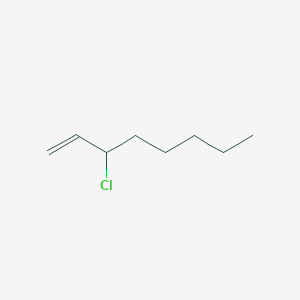

![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
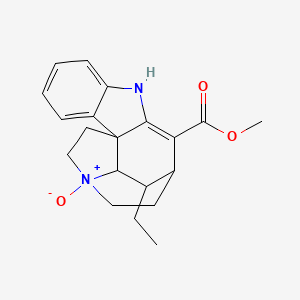

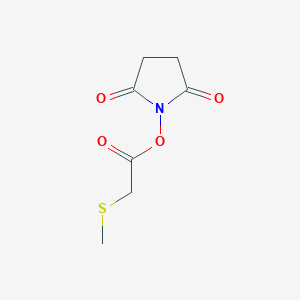


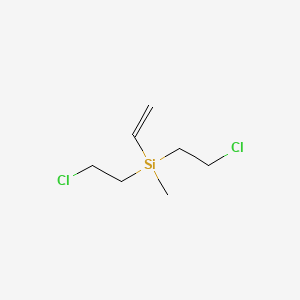
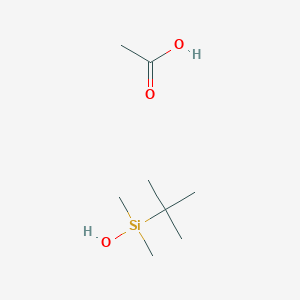


![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)

